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For Researchers, Scientists, and Drug Development Professionals

Introduction
ACP-105 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator

(SARM) that has garnered significant interest for its potential therapeutic applications, ranging

from muscle wasting conditions to neurodegenerative diseases.[1][2][3] Unlike traditional

anabolic steroids, ACP-105 exhibits tissue-selective anabolic effects, primarily targeting muscle

and bone while demonstrating minimal impact on androgenic tissues such as the prostate. This

favorable pharmacological profile positions it as a promising candidate for various clinical

indications. This technical guide provides an in-depth analysis of the molecular structure,

structure-activity relationship (SAR), and biological activity of ACP-105, intended for

researchers, scientists, and professionals in the field of drug development.

Molecular Structure
The chemical structure of ACP-105 is 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-

8-yl)-3-methylbenzonitrile.[1][2] Its unique three-dimensional conformation is crucial for its high-

affinity binding to the androgen receptor (AR) and its subsequent modulation of receptor

function.

Chemical Formula: C16H19ClN2O[2] Molar Mass: 290.79 g·mol−1[2]
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The core structure consists of a substituted benzonitrile ring linked to a bicyclic

azabicyclo[3.2.1]octane moiety. The specific substitutions on both the aromatic ring and the

bicyclic system are critical for its selective androgenic activity.

Structure-Activity Relationship (SAR)
The discovery of ACP-105 emerged from systematic structure-activity relationship studies of a

series of related compounds.[1][4] Modifications to different parts of the molecule have been

shown to significantly influence its binding affinity, efficacy, and tissue selectivity. The following

table summarizes the SAR data for ACP-105 and key analogs as reported in the primary

literature.
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WT: Wild Type Androgen Receptor; T877A: Mutated Androgen Receptor.

Key takeaways from the SAR studies include:
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The chloro and methyl groups on the benzonitrile ring are important for high-affinity binding.

The 3-hydroxy-3-methyl substitution on the azabicyclo[3.2.1]octane moiety is crucial for its

partial agonist activity. Removal or alteration of these groups can lead to a switch from

agonist to antagonist activity.[4]

The nitrile group is a common feature in many non-steroidal SARMs and is believed to be a

key pharmacophore for androgen receptor interaction.

Biological Activity and Mechanism of Action
ACP-105 functions as a partial agonist of the androgen receptor.[1][4] This means that it binds

to the AR and activates it, but not to the same full extent as endogenous androgens like

testosterone or dihydrotestosterone (DHT). This partial agonism is a key factor in its tissue-

selective effects.

Anabolic Activity
In preclinical studies, ACP-105 has demonstrated significant anabolic effects on muscle and

bone. In a study on castrated male rats, ACP-105 improved anabolic parameters with only

minimal effects on androgenic tissues.[4] It has been shown to increase lean muscle mass and

bone density.

Neuroprotective Effects
Emerging research suggests that ACP-105 also possesses neuroprotective properties. Studies

in animal models of Alzheimer's disease have shown that ACP-105 can reduce anxiety-like

behavior and, when co-administered with an estrogen receptor β agonist, enhance spatial

memory.[3]

Signaling Pathway
ACP-105 exerts its effects by binding to the androgen receptor, a ligand-activated transcription

factor. Upon binding, the receptor undergoes a conformational change, dissociates from heat

shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the ACP-105-AR

complex binds to specific DNA sequences known as androgen response elements (AREs) in

the promoter regions of target genes, thereby modulating their transcription. The tissue
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selectivity of ACP-105 is thought to be due to its unique interaction with the AR, leading to the

recruitment of a specific set of coactivators and corepressors in different tissues.

Androgen Receptor Signaling Pathway for ACP-105
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Caption: ACP-105 signaling pathway.

Experimental Protocols
Receptor Selection and Amplification Technology (R-
SAT) Assay
The R-SAT assay is a functional cell-based assay used to determine the agonist or antagonist

activity of a compound on a specific receptor.

Methodology:

Cell Culture: NIH3T3 cells are cultured in an appropriate medium.

Transfection: Cells are transiently co-transfected with an expression vector for the human

androgen receptor (wild type or mutant) and a reporter gene construct.
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Compound Treatment: Transfected cells are treated with varying concentrations of the test

compound (e.g., ACP-105) or a reference agonist (e.g., DHT).

Incubation: Cells are incubated for a period that allows for receptor activation and reporter

gene expression.

Signal Detection: The activity of the reporter gene product (e.g., luciferase) is measured

using a luminometer.

Data Analysis: The dose-response curves are plotted, and parameters such as EC50 (for

agonists) or IC50 (for antagonists) are calculated.
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R-SAT Assay Workflow
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Caption: Workflow for the R-SAT assay.
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In Vivo Anabolic Activity Assay in Castrated Rats
(Hershberger Assay)
This assay is used to assess the anabolic and androgenic activity of a compound in a living

organism.

Methodology:

Animal Model: Immature male rats are surgically castrated to remove the endogenous

source of androgens.

Acclimatization: The animals are allowed to recover and acclimatize for a specific period.

Compound Administration: The castrated rats are treated daily with the test compound (e.g.,

ACP-105) or a reference androgen (e.g., testosterone propionate) for a set duration (e.g.,

10-14 days). A vehicle control group is also included.

Tissue Collection: At the end of the treatment period, the animals are euthanized, and

specific tissues are carefully dissected and weighed. These include anabolic tissues (levator

ani muscle) and androgenic tissues (ventral prostate and seminal vesicles).

Data Analysis: The weights of the tissues from the treated groups are compared to those of

the vehicle control group. The ratio of anabolic to androgenic activity is calculated to

determine the selectivity of the compound.
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Hershberger Assay Workflow
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Caption: Workflow for the Hershberger assay.
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Conclusion
ACP-105 represents a significant advancement in the field of selective androgen receptor

modulators. Its well-defined structure-activity relationship has led to a compound with potent

anabolic effects and a favorable safety profile, characterized by its tissue selectivity. The partial

agonist nature of ACP-105 at the androgen receptor is key to its mechanism of action, allowing

for the desired therapeutic effects in muscle and bone while minimizing unwanted androgenic

side effects. Further research into its neuroprotective properties and the precise molecular

interactions governing its tissue selectivity will undoubtedly pave the way for its potential clinical

development in a range of therapeutic areas. This guide provides a foundational understanding

for researchers and drug development professionals seeking to explore the full potential of

ACP-105 and similar next-generation SARMs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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